[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
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Overview
Description
[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: is an organic compound with the molecular formula C13H20BNO3 and a molecular weight of 249.11 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a boronate ester group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Mode of Action
Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its structural similarity to other boronic acid derivatives, it may be involved in various biochemical reactions, including those involving carbon-carbon bond formation .
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions, it may facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can be influenced by various environmental factors . For instance, the compound’s reactivity may be affected by the presence of a catalyst, the pH of the environment, and the temperature.
Biochemical Analysis
Cellular Effects
[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can have various effects on cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins. This can also include effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the reaction of 4-formylphenylboronic acid pinacol ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Participates in cross-coupling reactions to form new carbon-carbon bonds .
Biology:
Medicine:
Industry:
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a hydroxyl group.
4-(Hydroxymethyl)benzeneboronic acid pinacol ester: Similar structure but lacks the amino group.
Uniqueness:
- The presence of both amino and hydroxyl groups along with the boronate ester makes [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol unique in its reactivity and versatility. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
[3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENSCZYUVRVCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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